![molecular formula C11H16ClNO3 B1456729 Benzeneacetonitrile,4-(cyclopropylcarbonyl)- CAS No. 35981-67-0](/img/structure/B1456729.png)
Benzeneacetonitrile,4-(cyclopropylcarbonyl)-
Overview
Description
Molecular Structure Analysis
The molecular formula of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is C11H16ClNO3 . The molecular weight is 245.7026 .Physical And Chemical Properties Analysis
The boiling point of Benzeneacetonitrile,4-(cyclopropylcarbonyl)- is predicted to be 286.1±25.0 °C . The density is predicted to be 1.269±0.06 g/cm3 .Scientific Research Applications
Organic Synthesis Intermediate
Benzeneacetonitrile: serves as an important intermediate in organic synthesis. It’s used in the formation of phenylacetic acid through hydrolysis or in the Pinner reaction to yield phenylacetic acid esters . The compound’s active methylene unit is a reactive intermediate for new carbon-carbon bond formation.
Catalysis
In catalysis, Benzeneacetonitrile is utilized for its properties as a small polar molecule with high relative permittivity, which aids in the dissociation of ion pairs into free ions. This makes it valuable in the synthesis of nitrogen-containing or nitrile-containing compounds, especially in electrochemical conversions .
Environmental Studies
Benzeneacetonitrile: is found naturally in various plants and is a constituent of foods and water sources. Studying its presence and concentration can provide insights into environmental pollution and the breakdown of plant materials .
Mechanism of Action
Safety and Hazards
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- should be stored locked up and in a well-ventilated place. It is fatal if inhaled, toxic in contact with skin or if swallowed, and causes serious eye irritation . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
2-(chloromethyl)-4-(1-methoxypropoxy)-3-methyl-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3/c1-4-11(15-3)16-10-5-6-13(14)9(7-12)8(10)2/h5-6,11H,4,7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYVCRQKOIMTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(OC)OC1=C(C(=[N+](C=C1)[O-])CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneacetonitrile,4-(cyclopropylcarbonyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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